Pelirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |

InChI |

InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3/b12-4-/t14?,17-,19+/m1/s1 |

InChI Key |

MFJKLERWGHCFMH-IXUZUGTISA-N |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)CC1[C@H]2CO)NC4=C3C=C(C=C4)OC)C |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Pelirine (CAS 30435-26-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

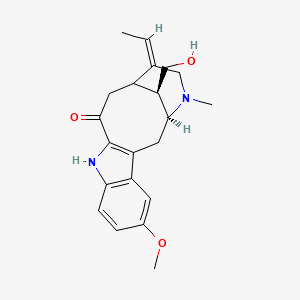

Pelirine (CAS 30435-26-8) is an indole (B1671886) alkaloid isolated from the roots of plant species of the Rauvolfia genus, notably Rauvolfia verticillata and Rauwolfia perakensis. Its chemical formula is C₂₁H₂₆N₂O₃ with a molecular weight of approximately 354.45 g/mol . While detailed spectral and synthesis data are not extensively available in public literature, this guide synthesizes the known chemical and biological information. This compound has demonstrated noteworthy biological activity, particularly in the context of inflammatory diseases, by modulating key signaling pathways. This document provides a comprehensive overview of its chemical structure, a generalized experimental protocol for its isolation, and a detailed exploration of its known mechanism of action, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Structure and Properties

This compound, also known by its IUPAC name 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one, is a complex indole alkaloid.[1] Its structure is characterized by a polycyclic system incorporating a methoxy (B1213986) group and a hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30435-26-8 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [1][2][3] |

| Molecular Weight | 354.45 g/mol | [3] |

| IUPAC Name | 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | [1] |

| Canonical SMILES | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | [1] |

| Melting Point | 130-131 °C | [4] |

| UV max (EtOH) | 328 nm | [4] |

| Purity | 95% - 99% (as per supplier) | [3] |

| Appearance | Powder |

Experimental Protocols

General Isolation and Purification of Alkaloids from Rauvolfia Species

Experimental Workflow: Alkaloid Extraction from Rauvolfia

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: The roots of Rauvolfia verticillata are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant residues. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform.

-

Chromatographic Purification: The enriched alkaloid fraction is subjected to various chromatographic techniques, such as column chromatography using silica gel or Sephadex LH-20, to separate the individual alkaloids.

-

Isolation of this compound: Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC). Fractions containing this compound are combined and further purified.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods.

Characterization Methods

The identification and structural elucidation of this compound are typically performed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is employed to assess the purity of the isolated compound.[3]

Spectral Data Summary

Detailed experimental spectral data for this compound (¹H NMR, ¹³C NMR, MS, and IR) are not available in the public domain literature. The following tables provide expected characteristic signals based on the known chemical structure of this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic protons | 6.5 - 8.0 | m | Protons on the indole ring system. |

| OCH₃ | 3.5 - 4.0 | s | Singlet for the methoxy group protons. |

| CH₂OH | 3.5 - 4.5 | m | Protons of the hydroxymethyl group. |

| NCH₃ | 2.0 - 3.0 | s | Singlet for the N-methyl group protons. |

| Aliphatic protons | 1.0 - 4.0 | m | Various multiplets for the protons on the polycyclic core. |

| =CH-CH₃ | 5.0 - 6.0 (q), 1.5 - 2.0 (d) | q, d | Quartet for the vinyl proton and doublet for the methyl protons. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Amide) | 160 - 180 |

| Aromatic C | 100 - 150 |

| OCH₃ | 50 - 60 |

| CH₂OH | 60 - 70 |

| NCH₃ | 30 - 40 |

| Aliphatic C | 20 - 60 |

| C=C (Alkene) | 110 - 140 |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

| 354 | [M]⁺, Molecular ion |

| 323 | [M - CH₂OH]⁺, Loss of hydroxymethyl group |

| 295 | [M - CO - CH₃]⁺, Subsequent losses |

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 | O-H stretch (alcohol), N-H stretch (indole) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (amide) |

| 1500 - 1600 | C=C stretch (aromatic) |

| 1000 - 1300 | C-O stretch (ether, alcohol) |

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties. Specifically, it can ameliorate murine dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis. This effect is mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells.

Signaling Pathway of this compound in Dendritic Cells

Caption: this compound's inhibitory effect on MAPK and NF-κB signaling pathways.

The mechanism involves the inhibition of MAPK and NF-κB pathway activation in bone marrow-derived dendritic cells. This leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). Furthermore, this compound down-regulates Myeloperoxidase (MPO) activity and the expression of the NF-κB p65 subunit.

Conclusion

This compound is a structurally complex indole alkaloid with demonstrated anti-inflammatory potential. While a comprehensive dataset of its spectral properties and a detailed synthesis or isolation protocol are not widely published, its biological mechanism of action through the inhibition of the MAPK and NF-κB pathways presents a promising avenue for further research and drug development, particularly in the context of inflammatory bowel diseases. Future work should focus on obtaining and publishing detailed spectroscopic data to facilitate its unambiguous identification and on optimizing its isolation or developing a synthetic route to enable more extensive pharmacological studies.

References

The Alkaloid Pelirine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a sarpagan-type indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, details generalized experimental protocols for its extraction and isolation from plant matrices, and outlines its putative biosynthetic pathway. Quantitative data, where available, is presented to aid in comparative analysis. This document aims to serve as a foundational resource for researchers engaged in the study and development of this promising natural compound.

Natural Sources of this compound

The primary documented natural sources of the alkaloid this compound are plants belonging to the genus Rauvolfia, a member of the Apocynaceae family. This genus is renowned for its rich diversity of bioactive indole alkaloids. Specific species identified as containing this compound include:

-

Rauvolfia verticillata : The roots of this plant have been specifically cited as a source from which this compound is isolated.

-

Rauwolfia perakensis : this compound is a known constituent of the ethanolic extracts of this species.

While other Rauvolfia species are rich in various indole alkaloids, the presence of this compound has been definitively reported in these two species. Further phytochemical screening of other members of the Rauvolfia genus may reveal additional sources.

Quantitative Data

Precise quantitative data on the concentration of this compound in its natural sources is not extensively documented in publicly available literature. The yield of specific alkaloids from plant material can vary significantly based on factors such as geographical location, season of harvest, and the specific chemotype of the plant. However, to provide a framework for future quantitative analyses, the following table summarizes the qualitative occurrence of this compound.

| Plant Species | Plant Part | This compound Presence | Reported Yield/Concentration |

| Rauvolfia verticillata | Roots | Confirmed | Data not available |

| Rauwolfia perakensis | Not specified | Confirmed (in ethanolic extract) | Data not available |

Researchers are encouraged to perform quantitative analysis, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), on authenticated plant material to establish reliable data on this compound content.

Experimental Protocols: Extraction and Isolation

A specific, detailed protocol for the extraction and isolation of this compound has not been widely published. However, based on established methodologies for the separation of indole alkaloids from Rauvolfia species, a generalized experimental workflow can be proposed. This protocol would typically involve solvent extraction followed by acid-base partitioning and chromatographic purification.

General Extraction and Fractionation of Indole Alkaloids from Rauvolfia

-

Preparation of Plant Material : The dried and powdered roots of Rauvolfia verticillata or the relevant plant parts of Rauwolfia perakensis are used as the starting material.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, commonly methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction.

-

Concentration : The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Acid-Base Partitioning :

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly acidic compounds.

-

The acidic aqueous phase is subsequently basified (e.g., with ammonium (B1175870) hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted with a polar organic solvent, such as chloroform (B151607) or dichloromethane, to partition the alkaloids into the organic phase.

-

-

Fractionation : The organic extract containing the alkaloid mixture is concentrated and may be further fractionated using techniques like column chromatography over silica (B1680970) gel with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).

Purification of this compound

Fractions obtained from the initial chromatographic separation are monitored by Thin Layer Chromatography (TLC) for the presence of this compound. Fractions containing the target compound are then pooled and subjected to further purification steps, which may include:

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is a highly effective method for isolating pure compounds from complex mixtures.

-

Crystallization : If a suitable solvent system can be found, crystallization can be an efficient final purification step.

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Biosynthesis of this compound

This compound belongs to the sarpagan-type class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules in Rauvolfia species is a multi-step enzymatic process that originates from primary metabolism.

The core pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713), catalyzed by strictosidine (B192452) synthase, to form strictosidine. Tryptamine is derived from the amino acid tryptophan, while secologanin originates from the terpenoid pathway. Strictosidine is a crucial intermediate that serves as the precursor to a vast array of indole alkaloids.

The formation of the sarpagan skeleton is a complex process involving a series of enzymatic reactions, including oxidations, reductions, and rearrangements. While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related sarpagan-type alkaloids.

Pelirine's role in regulating NF-κB pathways

An In-depth Technical Guide on the Role of Pellino Proteins in Regulating NF-κB Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature extensively details the role of "Pellino" proteins in the regulation of NF-κB pathways. It is highly probable that the query for "Pelirine" was intended to be for "Pellino." This guide will, therefore, focus on the well-documented functions of the Pellino family of E3 ubiquitin ligases.

Executive Summary

The Pellino family, comprising Pellino1, Pellino2, and Pellino3, are highly conserved E3 ubiquitin ligases that serve as critical regulators of innate and adaptive immunity.[1] They are integral components of signaling cascades initiated by Toll-like receptors (TLRs), Interleukin-1 receptors (IL-1R), and NOD-like receptors (NLRs).[2][3] A primary function of the Pellino proteins is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses, cell survival, and immune cell differentiation.[4][5] Pellino proteins exert their influence by mediating the ubiquitination of key signaling intermediates, such as IRAK1 and RIPK1, thereby controlling the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.[2][3] Their roles are complex and often context-dependent, exhibiting both pro- and anti-inflammatory functions, which makes them compelling targets for therapeutic intervention in a range of diseases, including chronic inflammatory conditions and cancer.[2]

The Core Mechanism: Pellino Proteins in Canonical NF-κB Signaling

The canonical NF-κB pathway is a rapid-response system activated by pro-inflammatory cytokines like IL-1β and pathogen-associated molecular patterns (PAMPs). Pellino proteins function as essential scaffolding and enzymatic mediators in this cascade.

Upon ligand binding to IL-1R or TLRs, the adaptor protein MyD88 is recruited, which in turn recruits IL-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1.[6][7][8] This assembly, known as the Myddosome, is the primary platform for downstream signaling.[9]

The key steps involving Pellino proteins are:

-

Recruitment and Activation: Pellino proteins are recruited to the Myddosome complex through their interaction with phosphorylated IRAK1.[1][3]

-

E3 Ligase Activity: As E3 ubiquitin ligases, Pellino proteins, in conjunction with an E2 conjugating enzyme, catalyze the attachment of ubiquitin chains to target proteins.[2]

-

IRAK1 Ubiquitination: Pellino1 and Pellino2 mediate the K63-linked polyubiquitination of IRAK1. This does not target IRAK1 for proteasomal degradation but instead creates a scaffold to recruit the TAK1 complex (composed of TAK1, TAB1, and TAB2).[3]

-

IKK Complex Activation: The recruited TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex, specifically the IKKβ subunit.[10][11]

-

NF-κB Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, marking it for K48-linked polyubiquitination and subsequent degradation by the proteasome.[12] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4]

Caption: Canonical NF-κB pathway activation via TLR/IL-1R signaling.

Dual Regulatory Roles of Pellino Isoforms

Pellino proteins do not uniformly promote inflammation. Their specific function can vary by isoform and cellular context, leading to both positive and negative regulation of NF-κB signaling.

-

Pellino1 (Peli1): Peli1 is the most extensively studied isoform. While it promotes the canonical NF-κB pathway, it also acts as a crucial negative regulator. It mediates the K48-linked ubiquitination and subsequent degradation of c-Rel, an NF-κB family member, to terminate T-cell activation and prevent autoimmunity.[2][3][13] Furthermore, Peli1 inhibits the non-canonical NF-κB pathway by promoting the degradation of NF-κB-inducing kinase (NIK).[2][13][14]

-

Pellino2 (Peli2): Pellino2 functions similarly to Pellino1 in the canonical pathway and is required for NF-κB activation downstream of TLR/IL-1R stimulation.[13] It facilitates both K63- and K48-linked ubiquitination of IRAK1, leading to TAK1 activation.[3]

-

Pellino3 (Peli3): Pellino3 can act as a negative regulator of TLR-induced NF-κB activation by mediating K48-linked ubiquitination of IRAK1, leading to its degradation.[3] However, in the context of NOD2 signaling, Pellino3 positively regulates NF-κB by mediating K63-linked ubiquitination of RIP2.[3][15]

Caption: Dual regulatory functions of Pellino1 on NF-κB pathways.

Data on Pellino-Mediated NF-κB Regulation

While precise quantitative data like IC50 values are specific to inhibitors not detailed in the provided context, experimental studies consistently demonstrate the impact of Pellino protein modulation on the NF-κB pathway. The following table summarizes these functional outcomes.

| Experimental Model | Pellino Modulation | Key Molecular Effect | Downstream Consequence | Reference |

| Periodontal Ligament Stem Cells (PDLSCs) | Pellino-1 Overexpression | Lower total IκBα, higher phosphorylated IκBα. | Increased NF-κB transcriptional activity; protection from H₂O₂-induced apoptosis. | [14] |

| Human Bronchial Epithelial Cells (BEAS-2B) | Pellino-1 Knockdown | N/A | Reduced IL-1β-induced expression of pro-inflammatory cytokines. | [15] |

| Peli1⁻/⁻ Mouse Model (Viral Infection) | Pellino-1 Knockout | N/A | Increased inflammatory response, with excess induction of IL-6 and TNFα. | [16][17][18] |

| T-Cells | Pellino-1 Activity | K48-linked ubiquitination of c-Rel. | Degradation of c-Rel, leading to negative regulation of T-cell activation. | [2][3][13] |

| Various Cell Lines | Pellino-1 Activity | K48-linked ubiquitination of NIK. | Degradation of NIK, leading to inhibition of the non-canonical NF-κB pathway. | [2][3][13] |

Key Experimental Protocols

Investigating the role of Pellino proteins in NF-κB signaling involves a suite of standard molecular and cellular biology techniques.

Analysis of Protein Interactions and Post-Translational Modifications

-

Methodology: Co-immunoprecipitation (Co-IP) followed by Western Blotting.

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate cell lysates with an antibody specific to a protein of interest (e.g., anti-Pellino1) that is conjugated to agarose (B213101) or magnetic beads.

-

Complex Pulldown: The antibody will bind its target, pulling down the protein and any associated interaction partners (e.g., IRAK1).

-

Washing: Wash the beads to remove non-specific binders.

-

Elution & Western Blot: Elute the protein complexes from the beads, separate them by size using SDS-PAGE, and transfer to a membrane. Probe the membrane with antibodies against the suspected interacting partners (e.g., anti-IRAK1) to confirm the interaction.[19] This method is also used to detect ubiquitination by probing with ubiquitin-specific antibodies.

-

Measurement of NF-κB Transcriptional Activity

-

Methodology: NF-κB Luciferase Reporter Assay.

-

Transfection: Co-transfect cells with a plasmid expressing the Pellino protein of interest (or an siRNA to knock it down) and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid expressing Renilla luciferase is often co-transfected as a normalization control.

-

Stimulation: Treat the transfected cells with an NF-κB activator (e.g., IL-1β, LPS, TNF-α).[20][21]

-

Lysis and Measurement: Lyse the cells and measure the luminescence from both firefly and Renilla luciferase using a luminometer.

-

Analysis: The ratio of firefly to Renilla luminescence indicates the level of NF-κB transcriptional activity. An increase or decrease upon Pellino modulation demonstrates its regulatory role.[14]

-

Analysis of Downstream Gene and Protein Expression

-

Methodology: qRT-PCR and ELISA.

-

Cell Treatment: Culture cells and modulate Pellino expression (e.g., via siRNA knockdown). Stimulate with an appropriate ligand (e.g., LPS).[19]

-

qRT-PCR (Gene Expression):

-

Isolate total RNA from the cells.

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative PCR using primers specific for NF-κB target genes (e.g., TNF, IL6, CXCL8). Relative mRNA levels are calculated after normalization to a housekeeping gene.[22]

-

-

ELISA (Protein Secretion):

-

Collect the cell culture supernatant.

-

Use a sandwich ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6). The amount of secreted protein is quantified by measuring the absorbance on a plate reader and comparing it to a standard curve.[17]

-

-

Caption: Experimental workflow for studying Pellino function.

Therapeutic Potential and Future Directions

The central role of Pellino proteins in regulating NF-κB makes them attractive therapeutic targets.[2] Given that dysregulated NF-κB activity is a hallmark of many chronic inflammatory diseases, autoimmune disorders, and cancers, modulating Pellino function offers a promising strategy.[4]

-

Inhibition: For diseases driven by excessive inflammation, developing small molecule inhibitors or peptide-based agents that block the E3 ligase activity of Pellino1/2 or disrupt their interaction with IRAK1 could be beneficial.[23][24][25]

-

Stabilization/Activation: Conversely, in conditions where a robust immune response is desired (e.g., certain viral infections or cancers), strategies to enhance Pellino-mediated signaling could be explored.

Future research should focus on:

-

Developing isoform-specific inhibitors to avoid off-target effects.

-

Further elucidating the context-specific roles of each Pellino protein in different cell types and disease models.

-

Understanding the upstream mechanisms that regulate Pellino protein expression and activity, which may offer additional points for therapeutic intervention.

References

- 1. Pellino Proteins in Viral Immunity and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MyD88: an adapter that recruits IRAK to the IL-1 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | IRAK1 binds to MYD88 within the IL1R complex [reactome.org]

- 8. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 10. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pervasive role of ubiquitin conjugation in activation and termination of IκB kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. E3 Ubiquitin Ligases Pellinos as Regulators of Pattern Recognition Receptor Signaling and Immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pellino-1 Regulates the Responses of the Airway to Viral Infection [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Pellino-1 Regulates the Responses of the Airway to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PXR Functionally Interacts with NF-κB and AP-1 to Downregulate the Inflammation-Induced Expression of Chemokine CXCL2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scbt.com [scbt.com]

- 24. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Piperine

Note: The query for "Pelirine extract" likely contains a typographical error. The following technical guide focuses on Piperine (B192125) , a major bioactive alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum), which aligns with the scope of the provided search results. Piperine is extensively studied for its diverse pharmacological effects.[1][2][3][4]

This document provides an in-depth overview of the biological activities of Piperine, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Biological Activities

Piperine exhibits a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective activities.[5][6][7] A unique and significant characteristic of piperine is its ability to enhance the bioavailability of other drugs and phytonutrients.[1][8][9][10]

The diverse biological effects of piperine are attributed to its ability to modulate numerous signaling pathways and molecular targets involved in the pathogenesis of various chronic diseases.[2][5][11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies on Piperine's biological activity.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations of Piperine

| Cell Line | Assay Type | IC50 Value / Concentration | Effect | Reference |

| L-MDR1 and Caco-2 cells | [(3)H]-digoxin efflux transport | 50 µM | Complete inhibition of P-gp mediated transport | [12][13] |

| Human epithelial-like SW480 and HT-29 cells | Not specified | Not specified | Downregulation of MAPK pathways | [1] |

| RAW264.7 macrophages | Nitric Oxide (NO) and ROS production | 10–20 mg/L | Attenuation of NO and ROS production | [14][15] |

| Prostate Cancer (DU145) cells | Cell Proliferation and Migration | Not specified | Marked repression of cell proliferation and migration | [16] |

| Head and Neck Cancer (HEp-2 and SCC-25) cells | Cell Viability | Not specified | Inhibition of viability and colony formation | [17][18] |

| Superoxide (B77818) Radical Scavenging | In vitro assay | 1.82 mM | Potent superoxide scavenging activity | [19] |

| Lipid Peroxidation Inhibition | In vitro assay | 1.23 mM | 52% inhibition of lipid peroxidation | [19] |

Table 2: In Vivo Effects of Piperine

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Male Wistar rats | 112 µg/kg body weight/day | 14 consecutive days | Increased intestinal P-gp levels, reduced liver P-gp levels | [12][13] |

| Conscious rats | 20 mg/kg, p.o. | Single dose | Rapid absorption, detectable in plasma within 15 minutes | [11][20] |

| Mice | 330 mg/kg | Single dose | LD50 value for oral administration | [1] |

| Rats | 514 mg/kg | Single dose | LD50 value for oral administration | [1] |

Key Signaling Pathways Modulated by Piperine

Piperine exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Effects via MAPK and NF-κB Signaling

Piperine has been shown to inhibit inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[14][15] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, piperine treatment resulted in the decreased phosphorylation of ERK, JNK, and p38 MAPKs, as well as the p65 subunit of NF-κB.[14][15] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][14][15]

Caption: Piperine's inhibition of MAPK and NF-κB signaling pathways.

Anticancer Effects via Akt/mTOR/MMP-9 Signaling

In prostate cancer cells, piperine has been demonstrated to inhibit cell migration by downregulating the Akt/mTOR/MMP-9 signaling pathway.[16] Treatment with piperine reduces the phosphorylation of Akt and mTOR, which in turn decreases the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis.[16]

Caption: Piperine's inhibition of the Akt/mTOR/MMP-9 signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on Piperine.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Cell Seeding: Cancer cell lines (e.g., HEp-2, SCC-25, DU145) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[17][18]

-

Treatment: Cells are treated with varying concentrations of Piperine for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration of a drug that inhibits 50% of cell viability, is a key parameter for assessing the efficacy of therapeutic compounds.[21]

-

P-glycoprotein (P-gp) Mediated Transport Assay

-

Cell Culture: Caco-2 or L-MDR1 cells are cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer.[12][13]

-

Transport Study:

-

The cell monolayers are washed with a transport buffer.

-

A P-gp substrate, such as [3H]-digoxin, is added to the apical (donor) side, with or without different concentrations of Piperine.[12][13]

-

Samples are collected from the basolateral (receiver) side at various time points.

-

The amount of transported [3H]-digoxin is quantified using liquid scintillation counting.

-

The apparent permeability coefficient (Papp) is calculated to determine the effect of Piperine on P-gp-mediated efflux.

-

Caption: Experimental workflow for a P-gp mediated transport assay.

Western Blot Analysis

-

Protein Extraction: Cells are treated with Piperine and then lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-Akt, MMP-9).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Bioavailability Enhancement

A well-documented and clinically significant activity of Piperine is its ability to enhance the bioavailability of various drugs and nutrients.[8][10] This is achieved through several mechanisms:

-

Inhibition of Drug-Metabolizing Enzymes: Piperine inhibits cytochrome P450 enzymes (like CYP3A4) and UDP-glucuronosyltransferase, which are involved in the first-pass metabolism of many drugs in the liver and intestine.[11][22]

-

Inhibition of P-glycoprotein: Piperine inhibits the efflux pump P-glycoprotein (P-gp), which is responsible for pumping drugs out of cells and reducing their absorption.[12][13][23]

-

Thermogenesis: Piperine may enhance nutrient absorption by increasing thermogenesis in the gut.[23][24]

Conclusion

Piperine is a promising bioactive compound with a wide range of therapeutic properties demonstrated in numerous preclinical studies. Its ability to modulate key signaling pathways involved in inflammation and cancer, coupled with its proven bioenhancing capabilities, makes it a subject of significant interest in drug development. Further clinical trials are warranted to fully elucidate its therapeutic potential and establish safe and effective dosing regimens for various clinical applications.[8][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Piperine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medwin Publishers | Piperine: A Remarkable Marker with Intense Biological Activity [medwinpublishers.com]

- 4. Piperine-The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Piperine: A Comprehensive Review | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - Piperine: a review of its biological effects - Deakin University - Figshare [dro.deakin.edu.au]

- 8. Clinical uses of piperine [wisdomlib.org]

- 9. Piperine - Wikipedia [en.wikipedia.org]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Piperine depresses the migration progression via downregulating the Akt/mTOR/MMP-9 signaling pathway in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jetir.org [jetir.org]

- 23. Mechanisms of Action - BioPerine® [bioperine.com]

- 24. researchgate.net [researchgate.net]

The Impact of Pelirine on MAPK Signaling Pathways: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Their dysregulation is implicated in numerous diseases, making them a key target for therapeutic intervention. Pelirine, an alkaloid isolated from the roots of Rauvolfia verticillata, has been identified as a potential modulator of these pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on MAPK signaling, drawing on available data and outlining key experimental methodologies for further investigation. While direct quantitative data for this compound is limited, this paper leverages research on related compounds from Rauvolfia verticillata to provide a foundational understanding for researchers in drug discovery and development.

Introduction to MAPK Signaling Pathways

The MAPK cascades are a series of protein kinase signaling pathways that transduce extracellular signals to intracellular responses.[1][2] In mammals, there are three major, well-characterized MAPK pathways: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[3][4] Each pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAPK itself.[1][2]

-

ERK Pathway: Primarily activated by growth factors and mitogens, the ERK pathway is centrally involved in regulating cell proliferation, differentiation, and survival.[5][6]

-

JNK Pathway: Also known as stress-activated protein kinases (SAPKs), the JNK pathway is activated by various cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. It plays a crucial role in apoptosis, inflammation, and cell differentiation.[7][8]

-

p38 Pathway: Similar to the JNK pathway, the p38 pathway is activated by cellular stress and inflammatory signals. It is a key regulator of inflammation and apoptosis.[9][10]

Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders like ulcerative colitis.[2][11][12] Consequently, molecules that can modulate MAPK signaling are of significant therapeutic interest.

This compound and its Putative Effects on MAPK Signaling

This compound is an alkaloid compound isolated from the roots of Rauvolfia verticillata.[13] While direct and detailed studies on this compound's specific impact on MAPK signaling pathways are not yet prevalent in published literature, research on other compounds from the same plant provides compelling indirect evidence of its potential mechanism of action.

A study on pectic polysaccharides extracted from Rauvolfia verticillata demonstrated significant amelioration of dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis in a murine model.[14] The therapeutic effect was attributed to the regulation of the MAPK and NF-κB pathways in bone marrow-derived dendritic cells (DCs).[14] Specifically, the extract was found to inhibit the activation of MAPKs.[14] This suggests that compounds from Rauvolfia verticillata, potentially including this compound, possess anti-inflammatory properties mediated through the suppression of MAPK signaling.

Summary of Qualitative Data

Based on the available research on extracts from Rauvolfia verticillata, the qualitative effects on MAPK signaling components are summarized below. It is important to note that these findings are for pectic polysaccharides from the plant and serve as a proxy until direct studies on this compound are conducted.

| Pathway Component | Observed Effect of Rauvolfia verticillata Extract | Implication for Inflammatory Response |

| ERK Phosphorylation | Inhibition of activation in dendritic cells[14] | Reduction in cell proliferation and pro-inflammatory cytokine production. |

| JNK Phosphorylation | Inhibition of activation in dendritic cells[14] | Decrease in stress-induced inflammation and apoptosis. |

| p38 Phosphorylation | Inhibition of activation in dendritic cells[14] | Attenuation of inflammatory cytokine synthesis and signaling. |

| NF-κB Pathway | Inhibition of activation in dendritic cells[14] | Downregulation of a key transcription factor for inflammatory genes. |

Key Experimental Protocols

To rigorously investigate the direct effects of this compound on MAPK signaling, a series of established in vitro experiments are necessary. The following protocols are standard methodologies in the field and are essential for elucidating the mechanism of action of novel compounds like this compound.

Cell Culture

The choice of cell line is critical for studying the effects of a compound on specific signaling pathways. For investigating the anti-inflammatory potential of this compound, bone marrow-derived dendritic cells (BMDCs) or a macrophage cell line such as RAW264.7 are appropriate models.

Protocol for Culturing RAW264.7 Macrophages:

-

Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed RAW264.7 cells in T-75 flasks and maintain in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the old media, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a cell scraper. Resuspend the cells in fresh media and passage at a 1:5 to 1:10 ratio.

-

Experimental Plating: For experiments, seed cells in 6-well or 96-well plates at a predetermined density and allow them to adhere overnight before treatment.

Western Blot Analysis for MAPK Phosphorylation

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of key MAPK proteins (p-ERK, p-JNK, p-p38), which is indicative of pathway activation.

Protocol for Western Blot Analysis:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., lipopolysaccharide [LPS] to stimulate inflammation) and an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each MAPK and to a loading control like GAPDH or β-actin.[15][16]

Kinase Assay

In vitro kinase assays can determine if this compound directly inhibits the activity of specific kinases in the MAPK pathway.

Protocol for In Vitro Kinase Assay (General):

-

Reaction Setup: In a microplate well, combine a purified, active kinase (e.g., recombinant MEK1, JNK1, or p38α), a specific substrate for that kinase, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (positive control) to the wells.

-

Incubation: Incubate the plate at 30°C for a defined period to allow the kinase reaction to proceed.

-

Detection: Measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit like ADP-Glo™. This assay converts the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[17][18]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value for this compound.

Visualizing the MAPK Signaling Pathways and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling cascades and the experimental process.

MAPK Signaling Pathways

Caption: Overview of the three major MAPK signaling pathways.

Experimental Workflow for Investigating this compound's Effect

Caption: Workflow for analyzing this compound's effect on MAPK signaling.

Conclusion and Future Directions

The available evidence, primarily from studies on related compounds from Rauvolfia verticillata, strongly suggests that this compound is a promising candidate for the modulation of MAPK signaling pathways. The observed inhibition of ERK, JNK, and p38 activation in immune cells points towards a potent anti-inflammatory mechanism.[14] However, to fully realize the therapeutic potential of this compound, further dedicated research is imperative.

Future studies should focus on:

-

Direct Quantification: Performing dose-response studies to determine the IC50 values of this compound on the phosphorylation of ERK, JNK, and p38 in relevant cell lines.

-

Kinase Selectivity: Utilizing in vitro kinase assays to ascertain whether this compound directly inhibits any of the kinases in the MAPK cascades and to determine its selectivity profile.

-

In Vivo Efficacy: Validating the in vitro findings in animal models of inflammatory diseases, such as ulcerative colitis or rheumatoid arthritis, to assess the therapeutic efficacy and safety of this compound.

-

Structural Biology: Elucidating the binding mode of this compound to its target kinase(s) through techniques like X-ray crystallography to guide future drug design and optimization.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of this compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent for MAPK-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Liprin‐α1 contributes to oncogenic MAPK signaling by counteracting ERK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paeoniflorin improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early boosting of p38 MAPK signaling pathway by lycorine hydrochloride potently inhibits PRRSV proliferation in primary and established cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upregulation of MAPK/Erk and PI3K/Akt pathways in ulcerative colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitogen activated protein kinases: a role in inflammatory bowel disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and involucrin by IL-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pectic polysaccharides extracted from Rauvolfia verticillata (Lour.) Baill. var. hainanensis Tsiang ameliorate ulcerative colitis via regulating the MAPKs and NF-κB pathways in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Umbelliferone ameliorates ulcerative colitis induced by acetic acid via modulation of TLR4/NF-κB-p65/iNOS and SIRT1/PPARγ signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Proline isomerisation as a novel regulatory mechanism for p38MAPK activation and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. p38 Regulates Pigmentation via Proteasomal Degradation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Pelirine: Unraveling a Botanical Enigma

An in-depth analysis of the publicly available scientific literature reveals Pelirine as an intriguing alkaloid with potential pharmacological significance. However, a comprehensive historical account of its discovery and the precise details of its initial isolation remain partially obscured due to the limited accessibility of the original source documentation.

This compound, a complex indole (B1671886) alkaloid, was first isolated from the roots of Rauvolfia verticillata and later reported in Rauwolfia perakensis. Its discovery is credited to A. S. Wan and his collaborators, who published their initial findings on its pharmacology in a 1971 issue of the journal Planta Medica. This foundational paper is believed to hold the key to a detailed understanding of the historical context, the researchers involved, and the early experimental work that brought this natural product to light. Unfortunately, the full text of this seminal article is not widely available, hindering a complete reconstruction of its discovery narrative.

This technical guide synthesizes the available information on this compound, drawing from secondary sources and general knowledge of alkaloid chemistry. While the core requirements of a detailed historical timeline and specific experimental protocols from the original discovery cannot be definitively fulfilled, this document provides a structured overview of what is currently known.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented below. This information is crucial for its identification, characterization, and further research.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₆N₂O₃ | Publicly available chemical databases |

| Molecular Weight | 354.45 g/mol | Publicly available chemical databases |

| CAS Number | 30435-26-8 | Publicly available chemical databases |

| Type of Compound | Alkaloid | Scientific Literature |

| Botanical Source | Rauvolfia verticillata, Rauwolfia perakensis | Scientific Literature |

Hypothetical Isolation Workflow

Based on established methodologies for the isolation of alkaloids from Rauwolfia species, a probable workflow for the extraction and purification of this compound can be postulated. It is important to note that this represents a generalized procedure and may not reflect the exact experimental details employed by Wan and his team in their original work.

Pelirine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Pelirine, an indole (B1671886) alkaloid isolated from the roots of Rauvolfia verticillata. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of alkaloids like this compound in organic solvents. Furthermore, this guide illustrates the known signaling pathway influenced by this compound and a typical experimental workflow for solubility determination using Graphviz diagrams, as is pertinent for research and drug development applications.

Introduction to this compound

This compound (CAS 30435-26-8) is a naturally occurring indole alkaloid with the molecular formula C₂₁H₂₆N₂O₃.[] It has been identified as a constituent of Rauwolfia species, a genus known for its rich content of bioactive alkaloids. Recent studies have suggested that this compound may play a role in regulating cellular signaling pathways, specifically the MAPKs and NF-κB pathways, indicating its potential for further investigation in drug discovery and development.[] A thorough understanding of its solubility in various organic solvents is a critical first step in its formulation for preclinical and clinical studies.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative data (e.g., mg/mL or molarity) for the solubility of this compound in various organic solvents in peer-reviewed literature. However, several chemical suppliers and databases provide qualitative solubility information. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Chloroform | Soluble[2][3] |

| Dichloromethane | Soluble[2][3] |

| Ethyl Acetate | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |

| Acetone | Soluble[2][3] |

Note: "Soluble" indicates that the compound is expected to dissolve in the solvent, but the exact concentration is not specified.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent using the widely accepted shake-flask method. This protocol is a generalized procedure and may require optimization based on the specific characteristics of the compound and the solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent (e.g., Chloroform, DMSO, etc., analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter chemically compatible with the solvent. This step is critical to avoid the transfer of solid particles into the analytical sample.

-

-

Quantification of Solute Concentration:

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Analysis: Analyze the standard solutions and the filtered saturated sample using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry).

-

Calculation: Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve. The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing Experimental and Biological Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for Shake-Flask Solubility Measurement.

This compound's Influence on Cellular Signaling

Research has indicated that this compound can modulate specific intracellular signaling pathways, which is a critical aspect of its potential pharmacological activity.

Caption: this compound's inhibitory effect on MAPKs and NF-κB pathways.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the public domain, qualitative assessments indicate its solubility in common laboratory solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound, a crucial parameter for advancing its study in drug development. Furthermore, the identification of its interaction with the MAPKs and NF-κB signaling pathways provides a foundation for future mechanistic and efficacy studies. This guide serves as a valuable resource for scientists and professionals engaged in the research and development of this compound and other novel alkaloids.

References

In-Vitro Studies on the Anti-Inflammatory Effects of Piperine: A Technical Guide

A Note on "Pelirine": Initial searches for "this compound" indicate it is an alkaloid derived from Rauvolfia verticillata.[][2][3][4] Limited information suggests it may possess anti-inflammatory properties by regulating MAPK and NF-κB pathways and reducing TNF-α and IL-17 production in in-vitro models of ulcerative colitis.[] However, publicly available data is scarce, precluding the creation of an in-depth technical guide. This document will, therefore, focus on Piperine (B192125) , a well-researched alkaloid with a substantial body of evidence on its in-vitro anti-inflammatory effects, which may have been the intended subject of the query.

Executive Summary

Piperine, the primary alkaloid in black pepper (Piper nigrum), has demonstrated significant anti-inflammatory properties across a range of in-vitro studies.[5][6][7][8] This technical guide synthesizes the current understanding of Piperine's mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The evidence points to Piperine's ability to modulate key inflammatory cascades, including the NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory mediators such as cytokines, prostaglandins, and reactive oxygen species. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Quantitative Data on Piperine's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in-vitro studies, highlighting Piperine's efficacy in inhibiting key inflammatory markers.

Table 1: Inhibition of Pro-Inflammatory Cytokines by Piperine

| Cell Line | Inflammatory Stimulus | Cytokine Inhibited | Piperine Concentration | % Inhibition / Reduction | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | 20 mg/L | 42.92% | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | 20 mg/L | 65.50% | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 20 mg/L | 35.42% | [6] |

| Human Fibroblast-Like Synoviocytes (FLS) | Interleukin-1β (IL-1β) | IL-6 | 10-100 µg/mL | Dose-dependent | [5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | IL-2 | 50-100 µg/mL | Significant | [9] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | IFN-γ | Dose-dependent | Significant | [9] |

Table 2: Inhibition of Inflammatory Enzymes and Mediators by Piperine

| Cell Line | Inflammatory Stimulus | Target Enzyme/Mediator | Piperine Concentration | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 10-20 mg/L | Significant decrease | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 10, 50, 100 µg/mL | Significant inhibition | [10] |

| Human Fibroblast-Like Synoviocytes (FLS) | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) | 10-100 µg/mL | Dose-dependent reduction | [5][11] |

| Murine Macrophages | Phorbol 12-myristate 13-acetate (PMA) | COX-2 Expression | Dose-dependent | Decreased | [12] |

| RAW 264.7 Macrophages | Not specified | COX-2 Activity | Not specified | Inhibited | [13][14] |

| Platelets | Not specified | COX-1 Activity | Not specified | No effect | [13][14] |

Key Signaling Pathways Modulated by Piperine

Piperine exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Piperine has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[6][10][15]

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules involved in the cellular response to inflammatory stimuli. Activation of these kinases leads to the expression of various inflammatory mediators. Studies have shown that Piperine can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, indicating its ability to downregulate this pro-inflammatory signaling cascade.[6]

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to evaluate the anti-inflammatory effects of Piperine.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of Piperine (e.g., 10, 50, 100 µg/mL) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).[10]

Measurement of Nitric Oxide (NO) Production

-

Principle: The Griess assay is used to measure the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target molecule.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the concentration of the target molecule based on the standard curve.[6]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-ERK, p-JNK, p-p38).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[6]

-

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory potential of Piperine. Its ability to inhibit the NF-κB and MAPK signaling pathways leads to a significant reduction in the production of a wide array of pro-inflammatory mediators. These findings provide a solid foundation for further research into Piperine as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in this field.

References

- 2. This compound | CAS:30435-26-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. CAS 30435-26-8 | this compound [phytopurify.com]

- 4. This compound CAS#: 30435-26-8 [m.chemicalbook.com]

- 5. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperine – An Immunomodulator and Inflammation Mitigator | Auctores [auctoresonline.org]

- 8. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Pelirine: An Examination of Its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pelirine, an alkaloid compound with the molecular formula C21H26N2O3, has emerged as a molecule of interest in preclinical research, demonstrating potential therapeutic applications, particularly in the context of inflammatory diseases. This document provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, available quantitative data from preclinical studies, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a thorough technical guide to facilitate further investigation into this compound's therapeutic promise.

Introduction

This compound is a natural alkaloid compound that has been investigated for its pharmacological properties.[][2] While research is in its early stages, preliminary studies suggest that this compound may exert its effects through the modulation of key inflammatory signaling pathways. This guide synthesizes the available scientific literature to present a clear and concise summary of the existing data on this compound.

Mechanism of Action: Modulation of Inflammatory Pathways

Preclinical evidence suggests that this compound's therapeutic effects may be mediated through its influence on critical signaling cascades involved in inflammation. Specifically, studies have indicated that this compound can regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[]

MAPK and NF-κB Signaling Pathways

The MAPK and NF-κB pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators. In a murine model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), this compound was observed to ameliorate the condition by inhibiting the activation of these pathways in dendritic cells (DCs).[] This inhibitory action led to a reduction in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17).[] Furthermore, this compound treatment resulted in the downregulation of myeloperoxidase (MPO) activity and the expression of the NF-κB p65 subunit.[]

References

Preliminary Toxicity Profile of Pelirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available, limited public information regarding the toxicity of Pelirine. A comprehensive toxicity profile requires further extensive investigation. The experimental protocols detailed herein are based on standardized OECD guidelines and general methodologies, as specific protocols for this compound studies are not publicly available.

Introduction

This compound is a sarpagine-type indole (B1671886) alkaloid that has been identified in various plant species. As with many natural products, a thorough understanding of its toxicological profile is essential for any potential therapeutic development. This guide provides a preliminary overview of the known toxicity data for this compound and outlines standard experimental protocols relevant to its further toxicological assessment.

Quantitative Toxicity Data

The available quantitative data on the toxicity of this compound is currently limited to acute toxicity studies in mice. These findings are summarized in the table below.

| Toxicity Endpoint | Test System | Route of Administration | Result | Reference |

| Acute Toxicity (LD50) | Mouse | Intravenous | 1500 mg/kg | [1] |

| Acute Toxicity (LD50) | Mouse | Intraperitoneal | 2500 mg/kg | [1] |

| Acute Toxicity (LD50) | Mouse | Subcutaneous | 20000 mg/kg | [1] |

| Cytotoxicity | HEK293T cells | In vitro | >100 µM | [2] |

Experimental Protocols

Detailed experimental protocols for the aforementioned studies on this compound are not available in the public domain. Therefore, this section provides a description of standard, widely accepted protocols for key toxicity assays, which would be suitable for a comprehensive evaluation of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosing: A single animal is dosed with the test substance (this compound) at a starting dose level selected based on available data. The substance is typically administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

Data Analysis: The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-